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Compound of Interest

Compound Name: 2-Fluoro-4-(methylthio)aniline

Cat. No.: B1322091 Get Quote

In-Depth Technical Guide: 2-Fluoro-4-
(methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and spectral characterization of 2-Fluoro-4-(methylthio)aniline. This

compound is a valuable building block in medicinal chemistry, particularly in the development of

kinase inhibitors and other therapeutic agents.

Core Molecular Information
2-Fluoro-4-(methylthio)aniline, with the CAS number 76180-33-1, is a substituted aniline

derivative. The presence of a fluorine atom and a methylthio group on the aniline ring imparts

unique electronic properties that are advantageous in drug design. These substitutions can

influence the compound's metabolic stability, bioavailability, and binding affinity to biological

targets.
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Property Value Source

Molecular Formula C₇H₈FNS [1]

Molecular Weight 157.21 g/mol [1][2]

IUPAC Name 2-fluoro-4-(methylthio)aniline [1]

Synonyms
2-fluoro-4-

(methylsulfanyl)aniline
[1]

Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-4-(methylthio)aniline can be achieved through a multi-step

process, typically starting from a readily available precursor such as 2-fluoroaniline or 4-bromo-

2-fluoroaniline. A general and adaptable synthetic approach is outlined below, based on

established methodologies for the synthesis of substituted anilines.

Experimental Protocol: Synthesis of 2-Fluoro-4-
(methylthio)aniline
This protocol is a representative method and may require optimization based on laboratory

conditions and available starting materials.

Step 1: Bromination of 2-Fluoroaniline (if starting from 2-fluoroaniline)

Dissolve 2-fluoroaniline in a suitable aprotic solvent such as dimethylformamide (DMF).

Slowly add a brominating agent, for example, N-Bromosuccinimide (NBS), to the solution

while maintaining a controlled temperature.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction and extract the product, 4-bromo-2-fluoroaniline,

using an appropriate organic solvent.

Purify the product by column chromatography.[3][4]

Step 2: Introduction of the Methylthio Group
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Combine the synthesized 4-bromo-2-fluoroaniline with a source of the methylthio group,

such as sodium thiomethoxide.

Employ a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in a

solvent like dioxane.[5]

Heat the reaction mixture under reflux and monitor its progress by TLC.

Once the reaction is complete, perform a work-up procedure involving extraction and

washing.

Purify the final product, 2-Fluoro-4-(methylthio)aniline, using column chromatography to

achieve high purity.[5]

Spectroscopic Characterization
The structural identity and purity of 2-Fluoro-4-(methylthio)aniline are confirmed through

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of 2-Fluoro-4-
(methylthio)aniline.

¹H NMR (Proton NMR) Data:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.03 dd, J = 8.8, 2.9 Hz 1H Aromatic CH

6.86 – 6.73 m 1H Aromatic CH

6.65 dd, J = 8.7, 5.0 Hz 1H Aromatic CH

3.85 br. s 2H -NH₂

2.39 s 3H -SCH₃
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¹³C NMR (Carbon NMR) Data:

Chemical Shift (ppm) Assignment

155.8 (d, J = 240.2 Hz) C-F

142.0 Aromatic C-N

122.0 (d, J = 7.6 Hz) Aromatic CH

117.8 (d, J = 23.1 Hz) Aromatic CH

115.5 (d, J = 7.7 Hz) Aromatic C-S

114.8 (d, J = 22.5 Hz) Aromatic CH

17.14 -SCH₃

Infrared (IR) Spectroscopy
While a specific spectrum for 2-Fluoro-4-(methylthio)aniline is not readily available in public

databases, the expected characteristic IR absorptions can be predicted based on its functional

groups.

Wavenumber (cm⁻¹) Vibration Functional Group

3500-3300 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (-CH₃)

1620-1580 N-H bend Primary Amine (-NH₂)

1600-1450 C=C stretch Aromatic Ring

1300-1100 C-N stretch Aromatic Amine

1250-1000 C-F stretch Aryl Fluoride

700-600 C-S stretch Thioether
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

m/z Fragment

157 [M]⁺ (Molecular Ion)

142 [M - CH₃]⁺

110 [M - SCH₃]⁺

Role in Drug Development and Signaling Pathways
2-Fluoro-4-(methylthio)aniline serves as a key intermediate in the synthesis of various

pharmaceutical compounds, particularly kinase inhibitors. The unique combination of its

functional groups allows for its incorporation into larger, more complex molecules that can

interact with specific biological targets.

Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The

aniline moiety can act as a scaffold that mimics the hinge-binding region of ATP in the kinase

active site. The fluorine and methylthio groups can be strategically positioned to enhance

binding affinity and selectivity for the target kinase.

While a specific, publicly documented signaling pathway directly involving a drug synthesized

from 2-Fluoro-4-(methylthio)aniline is not available, a logical workflow for its use in the

development of a hypothetical kinase inhibitor targeting a generic signaling pathway is

presented below.
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Synthesis of Kinase Inhibitor
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Caption: General workflow for the synthesis and action of a kinase inhibitor.
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In this conceptual workflow, 2-Fluoro-4-(methylthio)aniline is used as a starting material to

synthesize a kinase inhibitor. This inhibitor then targets a specific kinase within a signaling

pathway, blocking its activity and thereby preventing the downstream cellular responses that

contribute to disease progression. The development of such inhibitors is a key focus in modern

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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